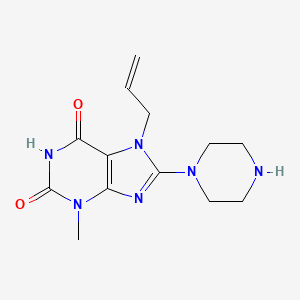

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Aplicaciones Científicas De Investigación

Antiviral Activity

- Compounds related to 3-Methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione, specifically diketopiperazine derivatives, have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).

Antitumor and Anticancer Properties

- Bisdiketopiperazines, a class closely related to the compound , exhibit antitumor activity against various cancer types including lung carcinoma, leukemia, and breast cancer (Mancilla et al., 2002).

- Piperazine derivatives have been tested for their ability to inhibit the proliferation of K562 cell lines, indicating potential use in leukemia treatment (Saab et al., 2013).

Herbicidal Activity

- Novel 1-phenyl-piperazine-2,6-diones, chemically related to the compound of interest, have shown significant herbicidal activity (Li et al., 2005).

Synthesis of Polyamides

- Piperazine derivatives have been used in the synthesis of polyamides with molecular weights ranging from 2000–6000, indicating their utility in polymer chemistry (Hattori & Kinoshita, 1979).

Luminescent Properties and Photo-induced Electron Transfer

- Piperazine-substituted naphthalimide compounds show distinct luminescent properties and can be used as pH probes, indicating potential applications in sensing technologies (Gan et al., 2003).

Antimicrobial Activity

- Piperazine-linked derivatives of purine have been synthesized as potent inhibitors of Mycobacterium tuberculosis, suggesting applications in treating tuberculosis (Konduri et al., 2020).

Anticonvulsant Activity

- Substituted pyrrolidine-2,5-dione derivatives, structurally related to the compound, have shown potential as anticonvulsant agents, suggesting applications in treating epilepsy (Rybka et al., 2017).

Antiasthmatic Properties

- Certain derivatives have been developed for antiasthmatic activity, demonstrating vasodilatory effects which could be beneficial in asthma treatment (Bhatia et al., 2016).

Propiedades

IUPAC Name |

3-methyl-8-piperazin-1-yl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-3-6-19-9-10(17(2)13(21)16-11(9)20)15-12(19)18-7-4-14-5-8-18/h3,14H,1,4-8H2,2H3,(H,16,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCRPHAIKDDHQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

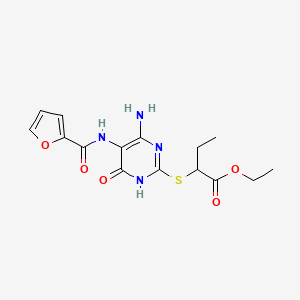

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2375513.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)

![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)